molecular formula C12H21N3O2 B1489562 5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione CAS No. 1266946-09-1

5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione

Cat. No.: B1489562
CAS No.: 1266946-09-1
M. Wt: 239.31 g/mol
InChI Key: UEBLRMUWCHTIKD-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel pharmacologically active agents. The compound features an imidazolidine-2,4-dione (hydantoin) core, a scaffold recognized for its diverse biological activities, which is further substituted with a piperidine moiety. This specific molecular architecture places it within a class of compounds that have been scientifically investigated for potential therapeutic applications. Recent studies on structurally related piperidinyl-imidazolidine derivatives have demonstrated promising biological activities, including potent anticoagulant effects and selective inhibition of cancer cell lines such as MCF-7 breast cancer cells . The mechanism of action for these analogs is complex and may involve interaction with various enzymatic pathways; for instance, some derivatives significantly prolong Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT), key parameters in the coagulation cascade . The integration of the piperidine ring, a privileged structure in drug discovery, enhances the potential of this compound to interact with central nervous system targets and other biological receptors, making it a valuable intermediate for the synthesis and evaluation of new active molecules. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5,5-dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-12(2)10(16)15(11(17)14-12)8-6-9-5-3-4-7-13-9/h9,13H,3-8H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBLRMUWCHTIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCC2CCCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5,5-Dimethylhydantoin Core

The 5,5-dimethyl substitution on the hydantoin ring is commonly introduced starting from 2,2-dimethyl-substituted precursors such as 2,2-dimethylglycine or related α-amino acids. The typical sequence involves:

  • Formation of an ester intermediate by reaction of the amino acid with ethanol in acidic conditions.
  • Reaction of the ester with potassium cyanate to form an intermediate carbamoyl derivative.
  • Cyclization under acidic reflux conditions to yield the 5,5-dimethylimidazolidine-2,4-dione core.

This method is an adaptation of the Bucherer-Bergs reaction, widely used for hydantoin synthesis, which allows for isotopic labeling and various substitutions at the 5-position.

Representative Experimental Procedure

Step Reagents/Conditions Description Yield/Outcome
1 2,2-Dimethylglycine + ethanol + acid catalyst Esterification to form ethyl 2,2-dimethylglycinate High yield ester
2 Ester + potassium cyanate Formation of carbamoyl intermediate Intermediate isolated or used directly
3 Acidic reflux Cyclization to 5,5-dimethylimidazolidine-2,4-dione Hydantoin core obtained
4 5-Methylene-3-substituted hydantoin + 2-piperidin-2-ylethyl nucleophile Nucleophilic addition at 3-position Target compound formed, purified by crystallization or chromatography

Analytical and Purification Considerations

  • The reaction progress and product identity are typically confirmed by NMR spectroscopy, including ^1H and ^13C NMR, which provide characteristic chemical shifts for hydantoin ring carbons and substituent protons.
  • Mass spectrometry (FAB-MS) confirms molecular weight and fragmentation patterns.
  • IR spectroscopy identifies characteristic imidazolidine-2,4-dione carbonyl absorptions around 1770-1720 cm^-1.
  • Purification is often achieved by recrystallization or silica gel chromatography using ethyl acetate or dichloromethane as solvents.

Research Findings and Optimization Notes

  • The Bucherer-Bergs reaction and its modifications remain a robust method for hydantoin synthesis, allowing for isotopic labeling and diverse substitutions.
  • Introduction of bulky cyclic amines such as piperidine derivatives at the 3-position requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
  • The use of 5-methylene hydantoin intermediates facilitates nucleophilic addition reactions, enabling the incorporation of various amine substituents with good yields and purity.
  • Reaction quenching and work-up procedures often involve aqueous base washes and organic solvent extractions to remove impurities and isolate the desired hydantoin derivatives.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of 5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione include its potential use as a bioactive molecule. It may exhibit biological activities such as antimicrobial, antiviral, or anti-inflammatory properties.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Anticonvulsant Activity

  • Phenytoin Derivatives : Schiff base derivatives (e.g., SB1-Ph and SB4-Ph) with thiophene or pyridine substituents demonstrated superior anticonvulsant activity compared to unsubstituted phenytoin, likely due to enhanced π-π interactions with neuronal targets . In contrast, the target compound’s piperidine side chain may favor CNS penetration but lacks direct anticonvulsant data.
  • FAAH Inhibitors : 3-Heptyl-5,5-diphenylimidazolidine-2,4-dione (pI50 = 5.12) highlights the role of alkyl chains in enzyme inhibition, whereas aromatic substituents (e.g., nitro-trifluoromethylphenyl) prioritize antiparasitic or anticancer activity .

Metabolic Effects

  • Hypoglycemic Agents : 5,5-Dimethyl-3-(4-methylphenyl)imidazolidine-2,4-dione (2a) achieved 18.1 ± 1.4 ng/mL insulin release at 100 µM, outperforming 1-substituted analogues. This underscores the criticality of substitution position (3 > 1) for efficacy .

Biological Activity

5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazolidine core structure with two methyl groups and a piperidine substituent. Its molecular formula is C13H20N2O2C_{13}H_{20}N_2O_2, which indicates possible interactions with biological targets due to its diverse functional groups.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of various bacterial strains, indicating potential as an antibacterial agent.
  • Cytotoxic Effects : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting its use in cancer therapy.

Case Studies and Experimental Data

  • Antioxidant Activity :
    • A study evaluated the radical scavenging capacity of the compound using DPPH and ABTS assays. Results indicated significant antioxidant activity comparable to established antioxidants.
  • Antimicrobial Efficacy :
    • In a series of tests against Gram-positive and Gram-negative bacteria, the compound showed notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range.
  • Cytotoxicity in Cancer Cells :
    • An investigation into the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7) revealed IC50 values ranging from 10 to 25 µM. Mechanistic studies suggested that the compound triggers mitochondrial-mediated apoptosis.

Data Table: Summary of Biological Activities

Activity Type Tested Against Results Reference
AntioxidantDPPH, ABTSSignificant scavenging activity
AntimicrobialStaphylococcus aureus, E. coliLow MIC values (µM range)
CytotoxicityHeLa, MCF-7IC50: 10-25 µM

Q & A

Q. Advanced

  • Substituent effects : 3-Alkyl or aryl groups (e.g., heptyl or tetradecyl) enhance FAAH inhibition (pI₅₀ = 5.12–5.94) while reducing CB1/CB2 affinity .
  • Steric and electronic tuning : Bulky substituents at the 3-position hinder receptor binding pockets, improving selectivity .
  • Comparative SAR : Derivatives with 5,5-diphenyl groups show broader activity, whereas 5,5-dimethyl groups may prioritize metabolic stability .

What in vitro models are suitable for preliminary assessment of this compound's biological activity?

Q. Basic

  • INS-1 cells : Static incubation in Krebs-Ringer buffer (5 mM glucose) measures insulin secretion via ELISA .
  • Enzyme inhibition assays : FAAH activity is quantified using fluorometric substrates (e.g., arachidonoyl-7-amino-4-methylcoumarin) .

How can researchers validate the binding interactions of this compound with specific enzymes or receptors?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics (KD, kon/koff) to targets like FAAH .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses in enzyme active sites .
  • Competitive binding assays : Displacement studies with radiolabeled ligands (e.g., [³H]CP-55,940 for CB1) confirm receptor selectivity .

How do crystallographic parameters inform the design of derivatives with improved stability?

Q. Advanced

  • Packing analysis : Monoclinic systems (e.g., P2₁) reveal intermolecular hydrogen bonds (N–H···O) that stabilize the lattice .
  • Torsion angle optimization : Adjusting substituent conformations (e.g., piperidin-2-ylethyl orientation) minimizes steric clash and enhances solubility .

What methodologies resolve discrepancies in spectroscopic data interpretation for structurally similar derivatives?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., phenyl vs. piperidinyl protons) .
  • Dynamic NMR : Detects rotameric equilibria in flexible substituents (e.g., ethyl-piperidine chains) .

How can metabolic stability of this compound be assessed in preclinical studies?

Q. Advanced

  • Microsomal assays : Incubation with liver microsomes (human/rat) tracks degradation via LC-MS .
  • CYP450 inhibition screening : Fluorescence-based assays identify isoform-specific interactions (e.g., CYP3A4) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione
Reactant of Route 2
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5,5-Dimethyl-3-(2-piperidin-2-ylethyl)imidazolidine-2,4-dione

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